1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene
Description
1-Methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene (CAS 16212-08-1) is a sulfonyl-substituted aromatic compound characterized by a methyl group at the para-position of the benzene ring and a trans-configured (E) styryl sulfonyl moiety. Its molecular formula is C₁₅H₁₄O₂S, with a molecular weight of 266.33 g/mol (calculated from atomic masses). The compound is synthesized via coupling reactions such as the Mizoroki-Heck reaction, as evidenced by its inclusion in catalytic coupling product studies .
Properties
IUPAC Name |
1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALZYNUNCIZLT-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310925 | |
| Record name | (E)-Styryl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16212-08-1, 20605-47-4 | |
| Record name | (E)-Styryl p-tolyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16212-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC140137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC266353 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-Styryl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Julia Olefination
In classical Julia olefination, methyl phenyl sulfone reacts with benzaldehyde derivatives in the presence of sodium amalgam and a strong base (e.g., NaH). The reaction proceeds via a two-step mechanism:
-
Deprotonation of the sulfone α-hydrogen to form a sulfonyl-stabilized carbanion.
-
Condensation with the aldehyde to yield an intermediate β-hydroxysulfone, which undergoes elimination to form the trans-alkene.
While effective, this method requires stoichiometric amounts of base and harsh conditions, limiting its practicality for large-scale synthesis.
Ruthenium-Catalyzed One-Step Olefination
Advances in transition-metal catalysis have streamlined the process. In 2014, a Ru-pincer complex was reported to catalyze direct Julia-type olefination using alcohols instead of aldehydes, with water as the sole byproduct. For example:
-
Reactants : Methyl phenyl sulfone and benzyl alcohol.
-
Catalyst : Ru-PNN complex (1 mol%).
-
Conditions : Toluene, 150°C, 24 h, stoichiometric NaOH.
-
Outcome : (E)-Styryl p-tolyl sulfone is obtained in 85% yield.
This method eliminates the need for pre-formed aldehydes but still requires excess base, leading to competing side reactions like α-alkylation.
Manganese-Catalyzed α-Alkenylation: Selectivity Control
Recent work by ACS Catalysis (2023) highlights a manganese-based system for sulfone functionalization. While primarily designed for α-alkylation, modulating reaction conditions enables selective alkenylation.
Catalyst and Reaction Optimization
The Mn-PNN-bipyridyl complex [Mn]-3 (Fig. 1a) demonstrates exceptional hydrogenation activity, which can be exploited to suppress over-alkylation:
-
Optimal Conditions :
-
Catalyst: [Mn]-3 (0.5 mol%).
-
Base: NaOH (20 mol%).
-
Solvent: Toluene, 150°C, 24 h.
-
-
Mechanistic Insight :
Under these conditions, the reaction between methyl phenyl sulfone and benzyl alcohol yields this compound with >20:1 selectivity over alkylated byproducts.
Substrate Scope and Limitations
-
Benzyl Alcohol Derivatives : Electron-donating (e.g., -OMe, -tBu) and electron-withdrawing (e.g., -F, -Cl) substituents are tolerated, yielding 53–99% alkenylated products.
-
Aliphatic Alcohols : Lower yields (e.g., 45% with hexanol) due to reduced stabilization of intermediate aldehydes.
Base Metal and Metal-Free Systems
Nickel- and Iron-Catalyzed Methods
Maji and Balaraman developed Ni/Fe catalysts for Julia-type olefination, expanding substrate compatibility:
Metal-Free Alkaline Conditions
Kang’s group achieved olefination without metals using excess KOH (3 equiv) in DMSO at 130°C. This method is cost-effective but less efficient (60% yield).
Comparative Analysis of Methods
| Method | Catalyst | Base | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Julia | None | NaH (2 equiv) | 70–80% | No metal required | Harsh conditions, multi-step |
| Ru-PNN | Ru (1 mol%) | NaOH (1 equiv) | 85% | One-step, broad scope | High catalyst cost |
| Mn-PNN-bipyridyl | Mn (0.5 mol%) | NaOH (20 mol%) | 83% | High selectivity, low loading | Sensitive to base amount |
| Ni/Fe Systems | Ni/Fe (2–3 mol%) | KOH/NaOtBu | 70–78% | Earth-abundant catalysts | Moderate yields |
| Metal-Free | None | KOH (3 equiv) | 60% | Cost-effective | Limited substrate scope |
Mechanistic Considerations and Side Reactions
Competing Pathways
-
α-Alkylation vs. Alkenylation : Base concentration critically influences selectivity. At ≤20 mol% NaOH, alkenylation dominates, while higher amounts promote alkylation via hydrogenation of the intermediate alkene.
-
Styrene Formation : Excess base (>50 mol%) triggers β-elimination, yielding styrene as a byproduct.
Chemical Reactions Analysis
1-Methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The phenylethenyl group contributes to the compound’s overall stability and its ability to interact with other molecules .
Comparison with Similar Compounds
Phenyl trans-Styryl Sulfone (CAS 5418-11-1)
- Molecular Formula : C₁₄H₁₂O₂S
- Molecular Weight : 244.31 g/mol
- Key Differences : Lacks the methyl group on the benzene ring, reducing steric hindrance and altering electronic properties. This compound is commercially utilized as an organic reagent, highlighting its stability under standard conditions .
1-Methyl-4-(4-Methylphenyl)sulfonylbenzene (CAS 599-66-6)
1-Methyl-4-((Phenylethynyl)sulfonyl)benzene (CAS 28995-88-2)
- Molecular Formula : C₁₅H₁₂O₂S
- Molecular Weight : 264.32 g/mol
- Key Differences : The ethynyl group introduces rigidity and linear geometry, contrasting with the ethenyl group’s rotational flexibility. This structural feature may enhance thermal stability but reduce bioavailability due to decreased solubility .
Stereoisomeric Comparison: E vs. Z Isomers
The E and Z isomers of 1-methyl-4-(2-phenylethenyl)sulfonylbenzene exhibit distinct physicochemical properties:
| Property | E Isomer (CAS 16212-08-1) | Z Isomer (CAS 54897-33-5) |
|---|---|---|
| Sublimation Enthalpy (kJ/mol) | 108.46 | 116.36 |
| Boiling Point (°C) | 652.88 | 652.88 |
- Key Differences : The Z isomer’s higher sublimation enthalpy suggests stronger intermolecular forces, likely due to closer packing of the cis-configuration. Both isomers share identical boiling points, indicating similar volatility despite geometric differences .
Functional Group Analogs
Sulfonamide Derivatives
Compounds like 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (COX-2 inhibition: 47.1% at 20 μM) demonstrate the impact of replacing the sulfonyl group with a sulfonamide moiety. These derivatives exhibit moderate COX-2 inhibition but are less potent than celecoxib (a reference COX-2 inhibitor) .
Sulfide Analogs
Data Tables
Table 1: Physical Properties of Selected Compounds
Biological Activity
1-Methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene, also known by its CAS number 20605-47-4, is a sulfonyl-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a benzene ring, with a methyl group and a phenylethenyl moiety contributing to its unique reactivity and biological profile. The chemical structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways. The mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) pathway, which is critical in regulating cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via MAPK pathway |
| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard agar dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Study on Cancer Cell Lines
A comprehensive study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various sulfonylbenzene derivatives, including this compound. The study highlighted significant tumor growth inhibition in xenograft models treated with this compound, suggesting its potential as a lead candidate for drug development against breast and lung cancers .
Toxicological Assessment
Toxicological evaluations have been conducted to assess the safety profile of this compound. In a 14-week study involving F344/N rats, doses up to 1000 mg/kg body weight were administered without significant mortality; however, liver lesions were observed at higher doses. The findings indicate a need for careful dose management in therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The sulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby altering their function. This interaction leads to downstream effects such as apoptosis in cancer cells and disruption of bacterial functions.
Q & A
Q. How can the stereoisomerism (E/Z) of 1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene be experimentally distinguished?
- Methodological Answer : Stereoisomer differentiation requires a combination of X-ray crystallography and spectroscopic analysis. For crystallographic confirmation, refine the structure using SHELXL to resolve bond angles and torsional parameters . Additionally, compare experimental sublimation enthalpy data (e.g., 108.4 kJ/mol for the E-isomer vs. 116.3 kJ/mol for the Z-isomer) to validate isomer identity . Use NOESY NMR to detect spatial proximity of substituents around the ethenyl bond.
Q. What synthetic methods ensure high E/Z selectivity during the preparation of this compound?
- Methodological Answer : Employ transition-metal-mediated dehydrogenation strategies, such as Cu(II)-catalyzed reactions, which favor E-selectivity through steric control of the sulfonyl group . Solvent polarity optimization (e.g., using DMF or THF) can further bias isomer formation by stabilizing specific transition states during the elimination step.
Q. How is the sulfonyl group’s electronic influence on the aromatic ring characterized?
- Methodological Answer : Perform vibrational spectroscopy (Raman/IR) to analyze sulfonyl stretching modes (S=O at ~1350–1200 cm⁻¹) and compare with benchmark sulfonylbenzene derivatives . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can quantify electron-withdrawing effects via Mulliken charge distribution on the aromatic ring .
Q. What crystallographic software is recommended for resolving its crystal structure?
- Methodological Answer : Use the SHELX suite (SHELXD for phase solution and SHELXL for refinement) to handle twinning or high-resolution data . Visualize molecular packing and hydrogen-bonding networks with ORTEP-3 .
Advanced Research Questions
Q. How can computational modeling reconcile contradictions in thermodynamic data (e.g., sublimation enthalpies) between isomers?
- Methodological Answer : Apply lattice energy calculations (e.g., using PIXEL or DMAfit) to correlate experimental sublimation enthalpies with intermolecular forces. For example, the Z-isomer’s higher enthalpy (116.3 kJ/mol) may arise from stronger C–H···π interactions, as observed in its crystal lattice . Validate with temperature-dependent XRD to assess thermal stability differences.
Q. What strategies resolve discrepancies in reported biological activities of sulfonylbenzene derivatives?
- Methodological Answer : Conduct purity profiling via HPLC (e.g., using a C18 column with a methanol/water gradient) to rule out synthetic byproducts . Compare assay conditions (e.g., cell-line specificity or solvent effects) across studies. Use SAR (Structure-Activity Relationship) models to isolate the sulfonyl group’s contribution to bioactivity.
Q. How are non-covalent interactions in its crystal lattice analyzed for material science applications?
- Methodological Answer : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction types (e.g., C–H···π, π-stacking). For example, the E-isomer’s crystal structure shows a 2D sheet stabilized by C12–H12···Cg interactions . Pair with Mercury software to visualize packing motifs and assess potential for optoelectronic material design.
Q. What experimental protocols validate the sulfonyl group’s orientation in derivatives?
- Methodological Answer : Synthesize regioselective derivatives (e.g., halogenation at the para position) and analyze substituent effects via X-ray crystallography. Compare experimental bond lengths (e.g., S–C(aryl) ~1.76 Å) with DFT-optimized geometries to confirm orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
